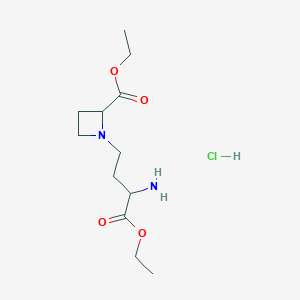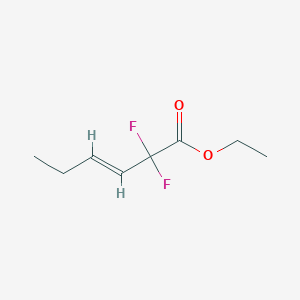
Pentafluorobenzyl acrylate
説明
Pentafluorobenzyl acrylate is a chemical compound with the molecular formula C10H5F5O2 . It has an average mass of 252.137 Da and a monoisotopic mass of 252.020966 Da . It is also known by its IUPAC name, 2-Propenoic acid, (2,3,4,5,6-pentafluorophenyl)methyl ester .
Molecular Structure Analysis
The molecular structure of Pentafluorobenzyl acrylate consists of a pentafluorobenzyl group attached to an acrylate group . The acrylate group contains a carbon-carbon double bond, which is a characteristic feature of acrylates .Chemical Reactions Analysis
While specific chemical reactions involving Pentafluorobenzyl acrylate were not found in the search results, acrylates are known to undergo polymerization reactions . In particular, they can participate in radical polymerizations, which are commonly used to produce polymers .Physical And Chemical Properties Analysis
Pentafluorobenzyl acrylate has a density of 1.4±0.1 g/cm3, a boiling point of 215.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.2±3.0 kJ/mol and a flash point of 86.0±28.2 °C .科学的研究の応用
Application in Polymer Chemistry
Summary of the Application
Pentafluorobenzyl acrylate (PFBA) is used in the synthesis of polymers. Specifically, it is used in the preparation of Poly(pentafluorobenzyl methacrylate), a type of polymer that can be modified with amines, thiols, and carbonylthiolates .
Methods of Application or Experimental Procedures
PFBA is prepared from acrylic acid and 2,3,4,5,6-pentafluorobenzyl bromide in the presence of anhydrous potassium carbonate and BHT . The yield is 82% for a reaction based on 2.5 g of 2,3,4,5,6-pentafluorobenzyl bromide .
Results or Outcomes
The resulting Poly(pentafluorobenzyl methacrylate) can be further modified with amines, thiols, and carbonylthiolates . This allows for the creation of a variety of polymers with different properties, expanding the potential applications of these materials .
Application in Polymerisation-Induced Self Assembly (PISA)
Summary of the Application
PFBA is used in the process of Polymerisation-Induced Self Assembly (PISA), a method used to create block copolymer nanoparticles .
Methods of Application or Experimental Procedures
In PISA, the hydrophobic chain of an amphiphilic block copolymer is grown in situ. If a sufficiently asymmetric diblock copolymer is targeted, the aggregate morphology evolves from spheres to cylinders to vesicles to bilayers via various ‘exotic’ intermediates during the growth of the insoluble second block .
Results or Outcomes
The resulting block copolymer nanoparticles have potential applications in medicine, biology, materials science, energy, coating, and many more .
Application in Coatings and Paints
Summary of the Application
Acrylates, including Pentafluorobenzyl acrylate, are used in the production of coatings and paints . These coatings and paints are used in various fields, including the automotive and architectural field .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific type of coating or paint being produced. However, it generally involves the polymerization of the acrylate monomers to form a polymer that is then used as the base for the coating or paint .
Results or Outcomes
The resulting coatings and paints have a number of desirable properties, including good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .
Application in Adhesives
Summary of the Application
Acrylates, including Pentafluorobenzyl acrylate, are used in the production of adhesives . These adhesives are used in a variety of applications, including in the automotive industry and in packaging .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific type of adhesive being produced. However, it generally involves the polymerization of the acrylate monomers to form a polymer that is then used as the base for the adhesive .
Results or Outcomes
The resulting adhesives have a number of desirable properties, including good impact toughness, resistance to breakage, and fairly good heat and oil resistance .
Application in Cosmetics
Summary of the Application
Acrylates, including Pentafluorobenzyl acrylate, are used in the production of cosmetics . They are used in a variety of cosmetic products, including nail polishes, eyelashes, and hair fixatives .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific type of cosmetic product being produced. However, it generally involves the polymerization of the acrylate monomers to form a polymer that is then used as the base for the cosmetic product .
Results or Outcomes
The resulting cosmetic products have a number of desirable properties, including good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .
Application in Biomedical Field
Summary of the Application
Acrylates, including Pentafluorobenzyl acrylate, are used in many biomedical applications . These include the production of contact lenses and bone cements .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific type of biomedical application. However, it generally involves the polymerization of the acrylate monomers to form a polymer that is then used in the biomedical application .
Results or Outcomes
The resulting biomedical products have a number of desirable properties, including good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .
Safety And Hazards
将来の方向性
While specific future directions for Pentafluorobenzyl acrylate were not found in the search results, the field of acrylate chemistry, particularly in the area of polymerization-induced self-assembly (PISA), is a topic of ongoing research . This includes the development of new initiation processes, the creation of high-order structures, and the production of hybrid materials .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMJGUSJTKJBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorobenzyl acrylate | |
CAS RN |
153614-61-0 | |
| Record name | 153614-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



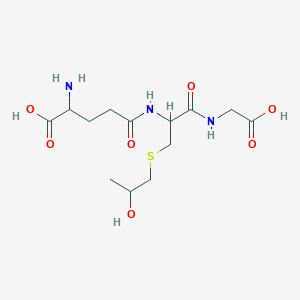
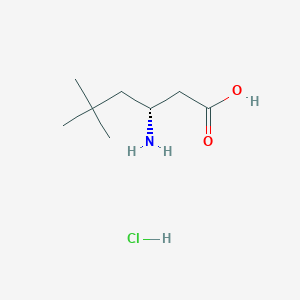

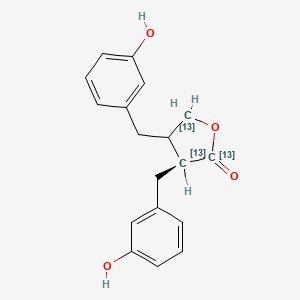
![Acetic acid, [4-[3-[(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)amino]-2-meth](/img/no-structure.png)
![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)
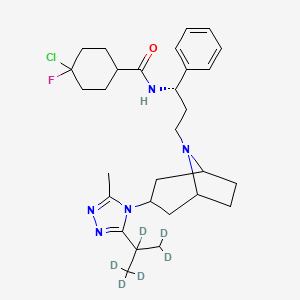
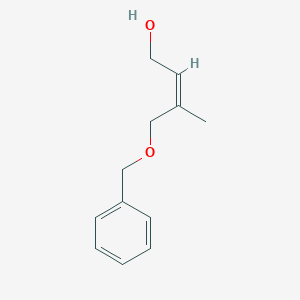
![3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride](/img/structure/B1146447.png)
![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one](/img/structure/B1146448.png)
